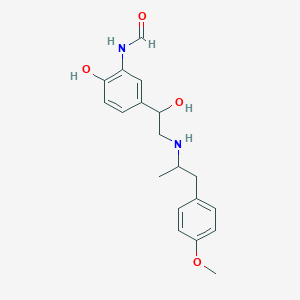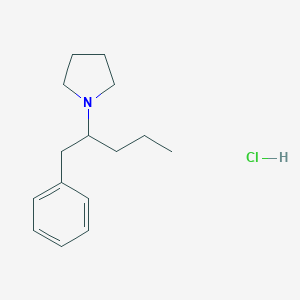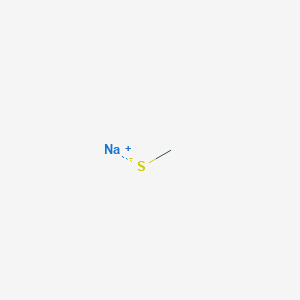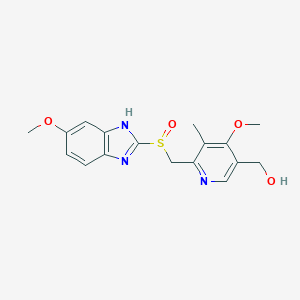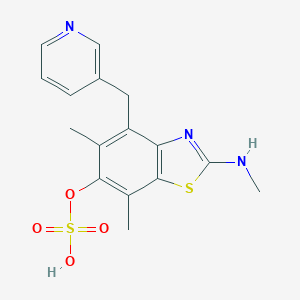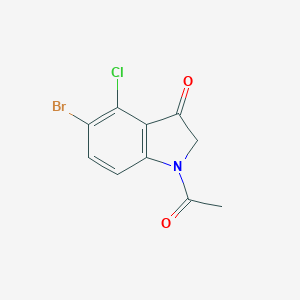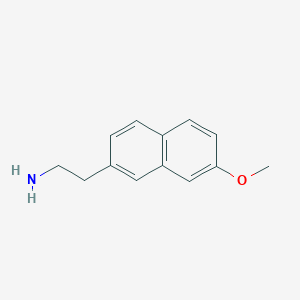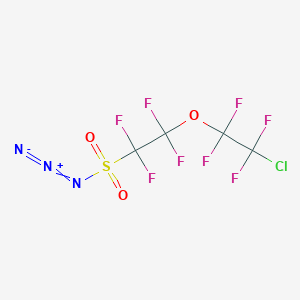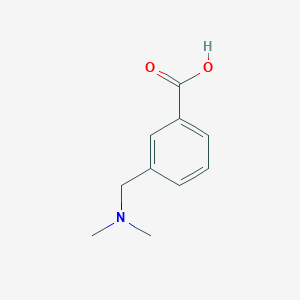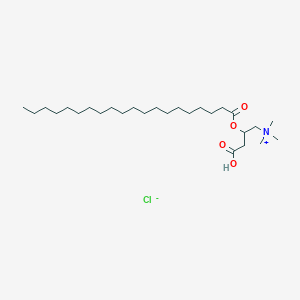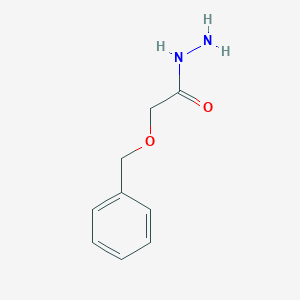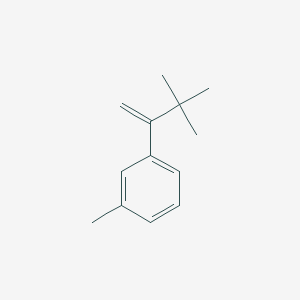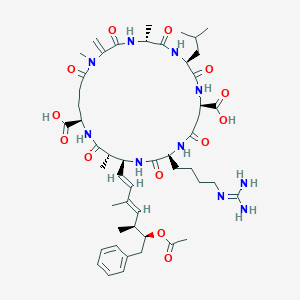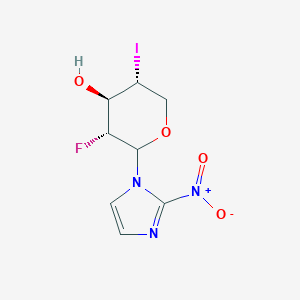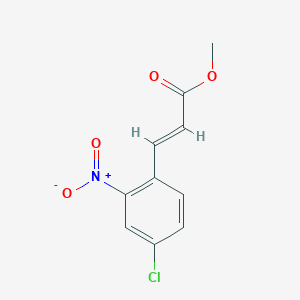
methyl (E)-3-(4-chloro-2-nitrophenyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (E)-3-(4-chloro-2-nitrophenyl)prop-2-enoate, commonly known as MCP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MCP is a yellow crystalline powder with a molecular formula of C11H8ClNO4 and a molecular weight of 251.64 g/mol.
Mécanisme D'action
The mechanism of action of MCP is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. MCP has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and cancer. MCP has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway that regulates the immune response and inflammation.
Biochemical and Physiological Effects:
MCP has been found to have various biochemical and physiological effects on the body. Studies have shown that MCP can reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). MCP has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, MCP has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are known to cause cellular damage.
Avantages Et Limitations Des Expériences En Laboratoire
MCP has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Another advantage is that it has a high degree of stability, which makes it suitable for long-term storage. However, one limitation is that it is highly toxic and should be handled with care. Another limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret its effects on the body.
Orientations Futures
There are several future directions for the research and development of MCP. One direction is to investigate its potential as a therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative disorders. Another direction is to explore its potential as a pesticide for crop protection. Additionally, MCP can be used as a precursor for the synthesis of various materials with unique properties. Therefore, further research is needed to fully understand the potential applications of MCP in various fields.
Conclusion:
Methyl (E)-3-(4-chloro-2-nitrophenyl)prop-2-enoate is a chemical compound that has shown potential applications in various fields such as medicine, agriculture, and material science. Its synthesis method is relatively easy, and it has several advantages and limitations for lab experiments. MCP has various biochemical and physiological effects on the body, and its mechanism of action is not fully understood. Further research is needed to fully understand the potential applications of MCP in various fields.
Méthodes De Synthèse
MCP can be synthesized through the reaction between 4-chloro-2-nitrobenzaldehyde and methyl acrylate in the presence of a base catalyst. The reaction is carried out in a solvent such as ethanol or methanol at a temperature of 60-80°C for several hours. The product is then purified through recrystallization to obtain pure MCP.
Applications De Recherche Scientifique
MCP has shown potential applications in various fields such as medicine, agriculture, and material science. In medicine, MCP has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that MCP can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In agriculture, MCP has been used as a pesticide to control pests and diseases in crops. In material science, MCP has been used as a precursor for the synthesis of various materials such as metal-organic frameworks and nanoparticles.
Propriétés
Numéro CAS |
150869-41-3 |
|---|---|
Nom du produit |
methyl (E)-3-(4-chloro-2-nitrophenyl)prop-2-enoate |
Formule moléculaire |
C10H8ClNO4 |
Poids moléculaire |
241.63 g/mol |
Nom IUPAC |
methyl (E)-3-(4-chloro-2-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C10H8ClNO4/c1-16-10(13)5-3-7-2-4-8(11)6-9(7)12(14)15/h2-6H,1H3/b5-3+ |
Clé InChI |
KBPOGSQDGOJYTG-HWKANZROSA-N |
SMILES isomérique |
COC(=O)/C=C/C1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
SMILES |
COC(=O)C=CC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
SMILES canonique |
COC(=O)C=CC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



